(3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride
CAS No.:
Cat. No.: VC16012299
Molecular Formula: C6H9ClN4O3
Molecular Weight: 220.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClN4O3 |
|---|---|
| Molecular Weight | 220.61 g/mol |
| IUPAC Name | (3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride |
| Standard InChI | InChI=1S/C6H9ClN4O3/c1-13-3-2-8-6-4(5(7)9-12)10-14-11-6/h12H,2-3H2,1H3,(H,8,11)/b9-5+ |
| Standard InChI Key | CJKQNSAIXIFSOF-WEVVVXLNSA-N |
| Isomeric SMILES | COCCNC1=NON=C1/C(=N\O)/Cl |
| Canonical SMILES | COCCNC1=NON=C1C(=NO)Cl |
Introduction
(3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride is a synthetic organic compound belonging to the oxadiazole class. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms, known for their diverse biological activities and applications in medicinal chemistry. This specific compound is notable for its unique structural features, including a hydroxyl group and a carboximidoyl chloride functional group, which make it a versatile intermediate in organic synthesis.
Synthesis and Preparation
The synthesis of (3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride typically involves multi-step reactions starting from simpler oxadiazole derivatives. Common methods include the use of appropriate starting materials and careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to ensure high yields and purity of the final product.
Biological Activities and Applications
Oxadiazole compounds, including derivatives like (3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride, are of interest due to their potential biological activities. Similar oxadiazole compounds have shown antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications. Additionally, oxadiazoles have been explored for their antioxidant, enzyme inhibitory, and anticancer effects .
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